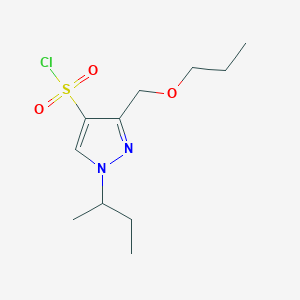
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of pyrazole and has been synthesized in various ways to obtain high purity for research purposes.
Mechanism of Action
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride inhibits PKG by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets of PKG, leading to a decrease in cGMP-mediated signaling. The inhibition of PKG by 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have various effects on physiological processes such as vasodilation, platelet aggregation, and cardiac function.
Biochemical and Physiological Effects
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. Inhibition of PKG by this compound has been shown to decrease smooth muscle relaxation, leading to vasoconstriction and increased blood pressure. This compound has also been shown to inhibit platelet aggregation, leading to a decrease in thrombus formation. In addition, inhibition of PKG by 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have negative inotropic and chronotropic effects on cardiac function.
Advantages and Limitations for Lab Experiments
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for lab experiments. This compound is a potent and selective inhibitor of PKG, making it an ideal tool for studying the role of PKG in various physiological processes. In addition, this compound has a long half-life, allowing for prolonged inhibition of PKG. However, this compound also has limitations for lab experiments. 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has low solubility in water, making it difficult to dissolve in aqueous solutions. This compound also has a short shelf-life and should be stored at -20°C.
Future Directions
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several potential future directions for scientific research. One potential direction is the development of more potent and selective inhibitors of PKG. Another potential direction is the investigation of the role of PKG in various diseases such as cancer and diabetes. In addition, the development of new methods for synthesizing and purifying 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride could lead to improved efficiency and purity of this compound for scientific research.
Synthesis Methods
The synthesis of 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be achieved by different methods. One of the most common methods is the reaction of sec-butyl hydrazine with propylene oxide to form 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole. This intermediate is then reacted with chlorosulfonic acid to form the final product, 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. The purity of the final product can be improved by various purification methods such as recrystallization or chromatography.
Scientific Research Applications
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG). PKG is an important enzyme that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and cardiac function. Inhibition of PKG by 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have therapeutic potential for various diseases such as hypertension, erectile dysfunction, and heart failure.
properties
IUPAC Name |
1-butan-2-yl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-6-17-8-10-11(18(12,15)16)7-14(13-10)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVOXYBGTOEJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-butyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


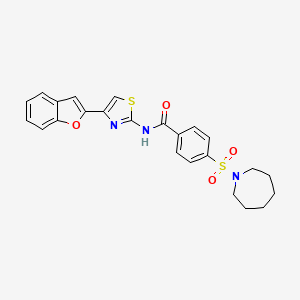

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)
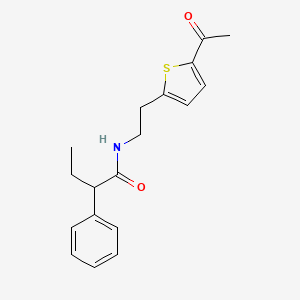
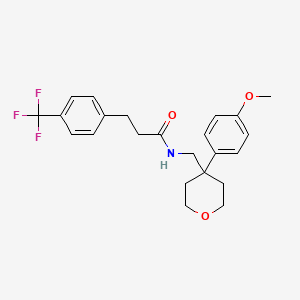
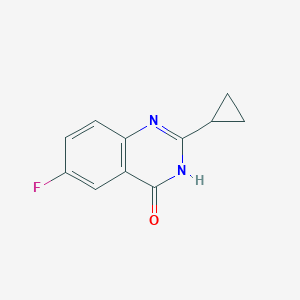
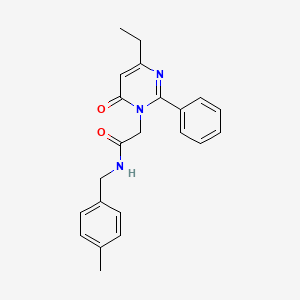
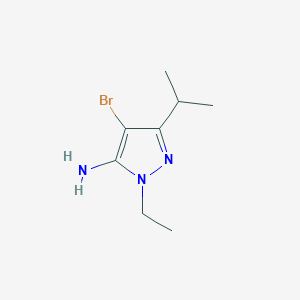

![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)